

Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

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Compound of Interest

Compound Name: *(Chlorodifluoromethyl)benzene*

Cat. No.: *B1584488*

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The introduction of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.^[1] Among the diverse array of fluorine-containing building blocks, **(Chlorodifluoromethyl)benzene** (CAS No. 349-50-8) emerges as a particularly versatile intermediate. Its chlorodifluoromethyl (-CF₂Cl) group serves not merely as a static structural element but as a reactive handle—a "difluorinated lynchpin"—that opens avenues for rapid molecular diversification, making it an invaluable tool for researchers and drug development professionals.^[2] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in field-proven insights for the senior scientist.

Section 1: Core Physicochemical and Safety Profile

A foundational understanding of a reagent's properties is paramount for its effective and safe utilization in experimental design. **(Chlorodifluoromethyl)benzene** is a colorless liquid under standard conditions.^[3] Its key identifiers and properties are summarized below.

1.1: Key Identifiers and Properties

Property	Value	Source(s)
CAS Number	349-50-8	[4] [5]
Molecular Formula	C ₇ H ₅ ClF ₂	[4] [5]
Molecular Weight	162.56 g/mol	[4] [5]
Density	1.233 g/mL at 25 °C	[3] [4]
Boiling Point	142.6 °C	[3]
Flash Point	37.2 °C (99.0 °F)	[4] [5]
Refractive Index	n _{20/D} 1.464	[4] [5]
InChI Key	RPSUKAMDJCKXAF- UHFFFAOYSA-N	[4] [5]
SMILES	FC(F)(Cl)c1ccccc1	[4] [5]

1.2: Hazard and Safety Data

(Chlorodifluoromethyl)benzene is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[\[4\]](#)[\[5\]](#) Adherence to appropriate safety protocols is critical to mitigate risks.

Hazard Classification	GHS Hazard Statement(s)	Precautionary Code(s)
Flammable Liquid, Cat. 3	H226: Flammable liquid and vapor	P210
Acute Toxicity, Oral, Cat. 4	H302: Harmful if swallowed	P301 + P312
Skin Irritation, Cat. 2	H315: Causes skin irritation	-
Eye Irritation, Cat. 2	H319: Causes serious eye irritation	P305 + P351 + P338
Acute Toxicity, Inhalation, Cat. 2	H330: Fatal if inhaled	P304 + P340 + P310
STOT SE, Cat. 3	H335: May cause respiratory irritation	-

Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All sources of ignition should be eliminated from the work area.[\[6\]](#)[\[7\]](#)

Section 2: Synthesis and Strategic Reactivity

The utility of **(Chlorodifluoromethyl)benzene** stems from its accessibility and the versatile reactivity of the $-CF_2Cl$ group. Modern synthetic methods allow for its direct installation onto aromatic rings, providing a crucial entry point for further chemical exploration.

2.1: Synthesis via Visible-Light Promoted Radical Chlorodifluoromethylation

A robust and operationally simple method for synthesizing **(Chlorodifluoromethyl)benzene** involves the direct radical chlorodifluoromethylation of benzene.[\[2\]](#) This approach leverages visible-light photoredox catalysis, which offers mild reaction conditions and broad functional group tolerance, making it highly attractive for complex molecule synthesis.[\[2\]](#)[\[8\]](#)

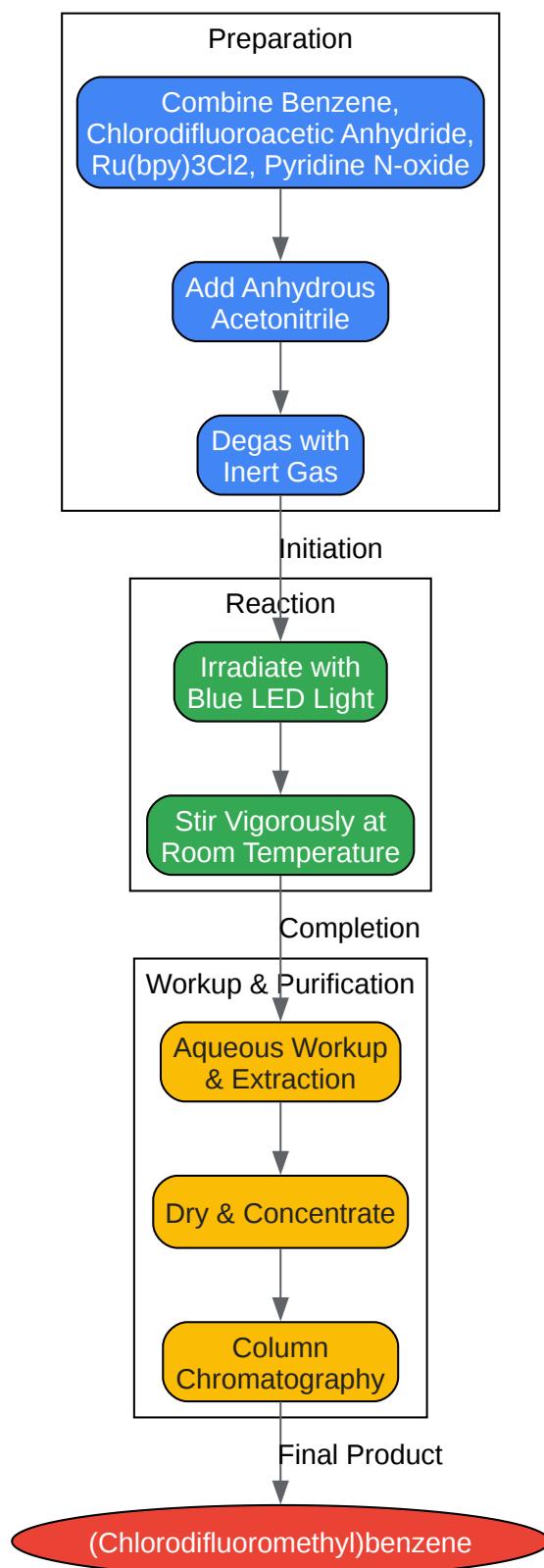
Objective: To synthesize **(Chlorodifluoromethyl)benzene** from benzene via a visible-light-mediated radical reaction.

Materials:

- Benzene (starting material)
- Chlorodifluoroacetic anhydride (CF₂Cl source)
- Tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃Cl₂, photocatalyst)
- Pyridine N-oxide (additive)
- Acetonitrile (solvent)
- Blue LED light source

Procedure:

- Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add benzene (1.0 equiv.), chlorodifluoroacetic anhydride (1.5 equiv.), pyridine N-oxide (1.5 equiv.), and Ru(bpy)₃Cl₂ (1 mol %).
- Solvent Addition: Add anhydrous acetonitrile to achieve the desired concentration.
- Degassing: Seal the vessel and degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
- Initiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting material is consumed.
- Workup: Upon completion, quench the reaction and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography to yield pure **(Chlorodifluoromethyl)benzene**.[\[2\]](#)



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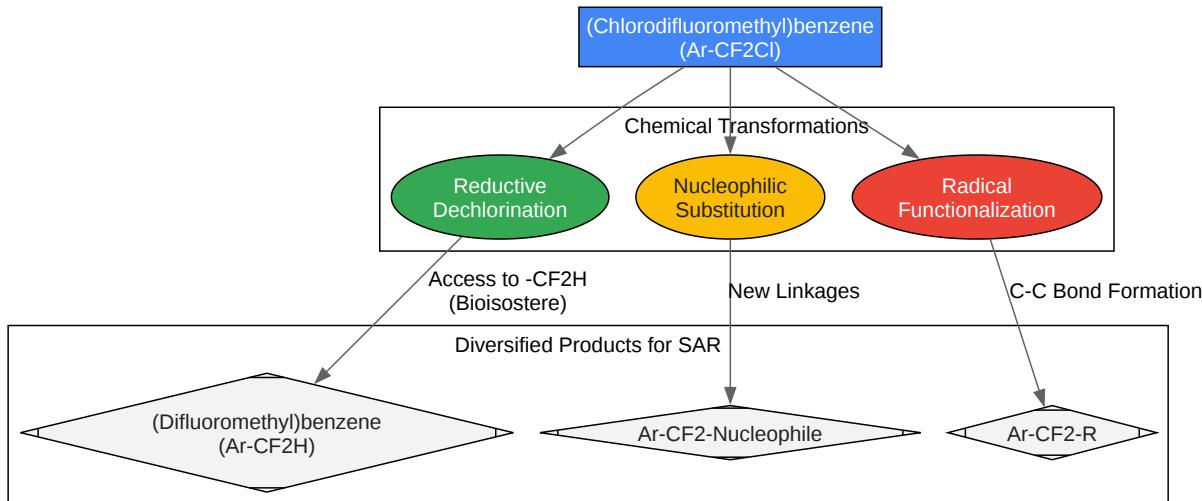
Caption: Workflow for the synthesis of **(Chlorodifluoromethyl)benzene**.

2.2: The -CF₂Cl Group as a "Difluorinated Linchpin"

The synthetic power of **(Chlorodifluoromethyl)benzene** lies in the reactivity of the -CF₂Cl group, which serves as a versatile precursor to other valuable difluoromethyl moieties.^[2] This transformability is crucial in drug discovery for structure-activity relationship (SAR) studies.

- Reductive Dechlorination: The chlorine atom can be selectively removed under basic hydrogenolysis conditions to generate the corresponding difluoromethyl (-CF₂H) group.^[2] The -CF₂H group is a highly sought-after bioisostere for hydroxyl and thiol groups and can act as a hydrogen bond donor.^[9]
- Nucleophilic Substitution: The C-Cl bond can be targeted for substitution reactions, enabling the introduction of various nucleophiles to generate diverse aryl-CF₂-Nu structures.
- Radical Reactions: The chlorodifluoromethyl group can be a source of the PhCF₂ radical, which can be trapped by various partners to form new C-C bonds.^[10]

This multi-faceted reactivity allows chemists to rapidly generate a library of analogs from a single intermediate, accelerating the drug discovery process.



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Caption: The -CF₂Cl group as a linchpin for molecular diversification.

Section 3: Applications in Pharmaceutical Research

The incorporation of fluorinated groups is a proven strategy to enhance the drug-like properties of a molecule.^[1] **(Chlorodifluoromethyl)benzene** provides a gateway to introduce difluorinated motifs that are of high interest in medicinal chemistry.

- **Metabolic Stability:** The strong carbon-fluorine bond is resistant to metabolic oxidation by cytochrome P450 enzymes.^[1] Replacing a metabolically labile position on an aromatic ring with a -CF₂H or related group (derived from -CF₂Cl) can block this pathway, thereby increasing the compound's half-life and bioavailability.
- **Modulation of Physicochemical Properties:** Fluorine substitution significantly alters a molecule's lipophilicity (logP) and acidity/basicity (pKa). These parameters are critical for

membrane permeability, solubility, and target binding affinity. The -CF₂H group, for instance, is more lipophilic than a hydroxyl group but can still participate in hydrogen bonding.

- Bioisosterism: The difluoromethylene (-CF₂-) group is a well-established bioisostere for an ether oxygen, while the difluoromethyl (-CF₂H) group can mimic hydroxyl or thiol groups.[\[9\]](#) [\[11\]](#) This strategy of bioisosteric replacement allows for the fine-tuning of a lead compound's properties to overcome liabilities while retaining desired biological activity.[\[11\]](#)

The utility of **(Chlorodifluoromethyl)benzene** as a synthetic intermediate grants access to these crucial motifs, particularly for electron-rich aromatic systems where direct difluoromethylation can be challenging.[\[2\]](#)

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